4Pxo8WQ1GP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-07202954 is a promising compound currently under investigation as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. DGAT2 inhibitors are being explored for their potential to treat non-alcoholic steatohepatitis (NASH) by reducing liver triglyceride content . PF-07202954 has shown significant potential in preclinical studies, demonstrating a high volume of distribution and a longer half-life .
Preparation Methods
The synthesis of PF-07202954 involves several strategic steps to optimize its pharmacokinetic properties. Researchers started with a known DGAT2 inhibitor and introduced a basic moiety to enhance its distribution volume and half-life . The synthetic route includes the following steps:
Introduction of a Basic Moiety: This step involves adding a basic nitrogen-containing group to the molecule.
Fluorination: Strategic fluorination of the piperidine ring enhances the compound’s lipophilicity and stability.
Optimization of pKa: Adjusting the pKa of the compound to improve its permeability and metabolic stability.
Chemical Reactions Analysis
PF-07202954 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, are common.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents for fluorination.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
PF-07202954 has several scientific research applications:
Mechanism of Action
PF-07202954 exerts its effects by inhibiting the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, and its inhibition leads to a reduction in liver triglyceride content . The molecular targets and pathways involved include:
DGAT2 Enzyme: Direct inhibition of this enzyme reduces triglyceride synthesis.
Lipid Metabolism Pathways: Alteration of lipid metabolism pathways to reduce triglyceride accumulation in the liver.
Comparison with Similar Compounds
PF-07202954 is compared with other DGAT2 inhibitors such as ervogastat and PF-0685571 . The uniqueness of PF-07202954 lies in its:
Longer Half-Life: Due to its optimized pharmacokinetic properties.
Higher Volume of Distribution: Resulting from the strategic introduction of a basic moiety and fluorination.
Similar compounds include:
Ervogastat: Another DGAT2 inhibitor with a shorter half-life.
PF-0685571: A DGAT2 inhibitor with different pharmacokinetic properties.
Properties
Molecular Formula |
C22H23FN6O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S,5S)-5-fluoropiperidin-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H23FN6O3/c1-2-31-19-4-3-5-26-22(19)32-18-6-14(8-24-13-18)20-27-9-15(10-28-20)21(30)29-17-7-16(23)11-25-12-17/h3-6,8-10,13,16-17,25H,2,7,11-12H2,1H3,(H,29,30)/t16-,17-/m0/s1 |
InChI Key |
CPBXJSPVZIPJMX-IRXDYDNUSA-N |
Isomeric SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4C[C@@H](CNC4)F |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CC(CNC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.